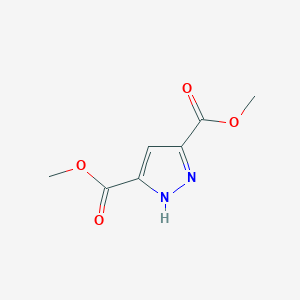
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" is a derivative of 1,3-thiazol-2-amine, which is a core structure in various heterocyclic compounds that exhibit a wide range of biological activities. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a common motif in medicinal chemistry due to its stability and versatile reactivity .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thiourea or substituted thioureas. For instance, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea, leading to compounds with significant antifungal and antibacterial activities . Similarly, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized from 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions . These methods highlight the potential pathways that could be adapted for the synthesis of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using these methods, and the compound was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was also solved by single-crystal X-ray diffraction, crystallizing in the triclinic system . These studies provide a foundation for understanding the molecular structure of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives via nucleophilic addition reactions . Additionally, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole was shown to undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . These reactions demonstrate the chemical versatility of thiazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are characterized by their molecular geometry, electronic properties, and intermolecular interactions. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, can be predicted using density functional theory (DFT) calculations . The Hirshfeld surface analysis is used to determine the percentage of intermolecular contacts and distribution of electrostatic potential, which can influence the compound's physical properties and reactivity . These analyses are essential for understanding the behavior of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" in various environments and its potential applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Precursors
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine and related thiazole compounds are used extensively in chemical synthesis. They serve as key intermediates in the synthesis of various pharmacologically relevant structures. For instance, reactions of certain thiazolyl compounds with primary aromatic amines lead to structurally significant compounds that are related to known anti-ischemic drugs (Volovenko, Y. et al., 2001). Additionally, thiazole derivatives have been synthesized for potential use as antifungal and antibacterial agents, showcasing their utility in the development of new therapeutic agents (Narayana, B. et al., 2007).
Pharmaceutical Applications
The importance of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine and its derivatives in medicinal chemistry is evident through their presence in compounds exhibiting significant biological activities. Some synthesized thiazole derivatives have shown moderate to high antifungal and antibacterial activities, making them valuable in pharmaceutical research (Kubba, A. et al., 2018). Additionally, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes, which are implicated in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, J. et al., 2012).
Material Sciences and Dyeing Applications
In the field of material sciences, thiazole derivatives have found applications as dyes. A study involving the synthesis of new 5-thiazolyl azo-disperse dyes for dyeing polyester fabrics illustrates the versatility of these compounds in industrial applications (Metwally, M. et al., 2004).
Corrosion Inhibition
Additionally, certain thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties, particularly against the corrosion of iron. This indicates the potential application of these compounds in protecting industrial materials and infrastructure (Kaya, S. et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIUANRMVONSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363390 |
Source


|
| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
CAS RN |
339114-12-4 |
Source


|
| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)
![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)


![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)
![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)